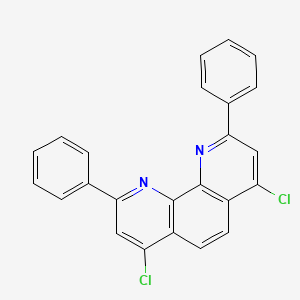![molecular formula C14H26N2O4 B12509556 tert-butyl N-[(E)-4-(tert-butoxycarbonylamino)but-2-enyl]carbamate](/img/structure/B12509556.png)
tert-butyl N-[(E)-4-(tert-butoxycarbonylamino)but-2-enyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{4-[(tert-butoxycarbonyl)amino]but-2-en-1-yl}carbamate: is a compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group and a butoxycarbonyl group attached to an amino butenyl chain. This compound is often used in organic synthesis and serves as a protecting group for amines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{4-[(tert-butoxycarbonyl)amino]but-2-en-1-yl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate butenylamine derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{4-[(tert-butoxycarbonyl)amino]but-2-en-1-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, alcohols, and thiols, under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{4-[(tert-butoxycarbonyl)amino]but-2-en-1-yl}carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of amine groups during multi-step organic synthesis .
Biology: In biological research, this compound can be used to modify peptides and proteins. It helps in the synthesis of peptide-based drugs and the study of protein-protein interactions .
Medicine: In medicine, the compound is used in the development of prodrugs. Prodrugs are inactive compounds that can be converted into active drugs in the body. The protecting groups in tert-butyl N-{4-[(tert-butoxycarbonyl)amino]but-2-en-1-yl}carbamate can be removed under physiological conditions to release the active drug .
Industry: In the industrial sector, this compound is used in the synthesis of various fine chemicals and pharmaceuticals. It serves as an intermediate in the production of complex molecules .
Mechanism of Action
The mechanism of action of tert-butyl N-{4-[(tert-butoxycarbonyl)amino]but-2-en-1-yl}carbamate involves the selective protection of amine groups. The tert-butyl and butoxycarbonyl groups protect the amine from unwanted reactions during synthesis. The protecting groups can be removed under specific conditions, such as acidic or basic hydrolysis, to release the free amine .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl N-(2-oxoethyl)carbamate: Another carbamate used for protecting amines.
tert-Butyl (3-aminopropyl) (4-((tert-butoxycarbonyl)amino)butyl)carbamate: A compound with a similar structure but different chain length.
tert-Butyl N-(3-hydroxypropyl)carbamate: A carbamate with a hydroxyl group, used for similar purposes.
Uniqueness: tert-Butyl N-{4-[(tert-butoxycarbonyl)amino]but-2-en-1-yl}carbamate is unique due to its specific structure, which provides selective protection for amines while allowing for various chemical modifications. Its ability to undergo multiple types of reactions makes it versatile in organic synthesis .
Properties
Molecular Formula |
C14H26N2O4 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enyl]carbamate |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-9-7-8-10-16-12(18)20-14(4,5)6/h7-8H,9-10H2,1-6H3,(H,15,17)(H,16,18) |
InChI Key |
UANXWJIALRHYLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2-aminoethylamino)-4-methylpentyl]amino]-5-(diaminomethylideneamino)pentyl]amino]-5-(diaminomethylideneamino)pentyl]amino]-3-methylpentyl]amino]-5-(diaminomethylideneamino)pentyl]pyrrolidin-2-yl]methylamino]hexyl]amino]-4-methylpentyl]amino]hexyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12509482.png)

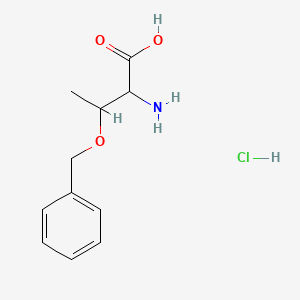
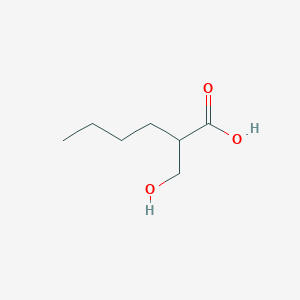
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-6-methylpyrimidine](/img/structure/B12509493.png)
![2-[(Pyrrolidin-2-yl)formamido]acetic acid hydrochloride](/img/structure/B12509496.png)
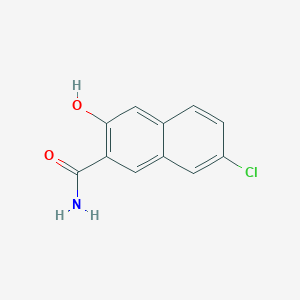

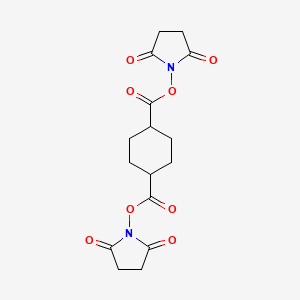
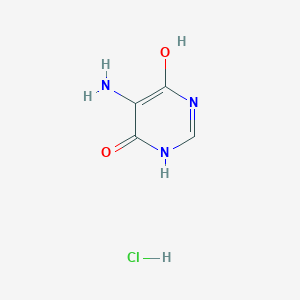
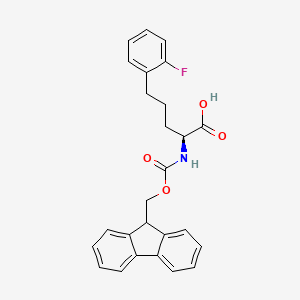
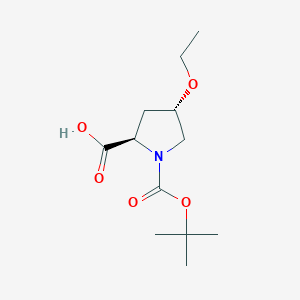
![(2-{[2,3-Bis(octadeca-9,12-dienoyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl](/img/structure/B12509548.png)
